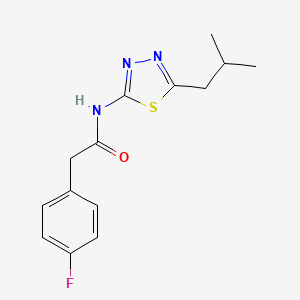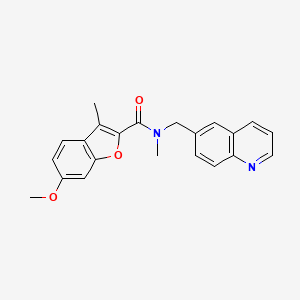![molecular formula C16H12ClN5S B5563972 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563972.png)
4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a phenyl group (a ring of 6 carbon atoms, often represented as C6H5) and a pyridinyl group (a ring of 5 carbon atoms and one nitrogen atom).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the phenyl and pyridinyl groups. The propenylidene group would likely confer some degree of unsaturation to the molecule, which could affect its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant for this compound include its solubility in various solvents, its melting and boiling points, and its spectral properties (such as IR, NMR, and UV/Vis spectra) .Scientific Research Applications
Antimicrobial Activities
One of the primary applications of 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol and its derivatives in scientific research is the exploration of their antimicrobial properties. Studies have synthesized various 1,2,4-triazoles and investigated their efficacy against a range of microbial pathogens. For instance, the synthesis of new 1,2,4-triazoles and their Mannich and Schiff bases demonstrated significant antimicrobial activities, suggesting their potential as therapeutic agents against infectious diseases (Bayrak et al., 2009). Similarly, novel triazole derivatives were synthesized and showed promising results in antimicrobial screening, further highlighting the chemical's relevance in developing new antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
Another significant application of this chemical compound is in the field of corrosion science, where its derivatives are studied as corrosion inhibitors. Research on Schiff’s bases of pyridyl substituted triazoles, including derivatives of this compound, has revealed their effectiveness in protecting mild steel against corrosion in hydrochloric acid solutions. These studies underline the potential of these compounds in industrial applications where corrosion resistance is crucial (Ansari et al., 2014).
Antitubercular and Antifungal Activities
The compound and its derivatives have also been explored for their antitubercular and antifungal activities. The synthesis and pharmacological evaluation of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole have shown notable antimicrobial and antitubercular activities, suggesting the compound's utility in combating tuberculosis and fungal infections (Dave et al., 2007).
Surface Activity and Electrochemical Behavior
In addition to biological activities, the electrochemical behavior and surface activity of triazole derivatives have been subjects of interest. Studies have demonstrated the electrooxidation and potential application of triazole derivatives as surface active agents, which could have implications in various industrial and pharmaceutical processes (El-Sayed, 2006).
Future Directions
properties
IUPAC Name |
4-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5S/c17-14(9-12-5-2-1-3-6-12)11-19-22-15(20-21-16(22)23)13-7-4-8-18-10-13/h1-11H,(H,21,23)/b14-9+,19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMGITWZZWBWGS-XDUHZVATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C=N\N2C(=NNC2=S)C3=CN=CC=C3)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5563896.png)
![2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5563899.png)

![2,2-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5563919.png)
![3-[(4-fluorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563929.png)
![8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B5563937.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide](/img/structure/B5563949.png)

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5563968.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5563980.png)
![5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5563988.png)
